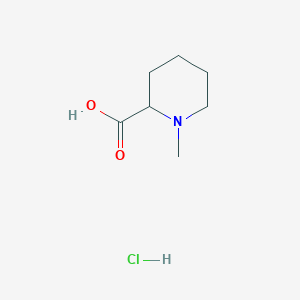
(S)-2-Methylpiperazine (2S,3S)-2,3-dihydroxysuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of (S)-2-Methylpiperazine (2S,3S)-2,3-dihydroxysuccinate involves the formation of diastereomeric 1:2 salts with (2S,3S)-tartaric acid, leading to well-defined hydrogen tartrate chains connected into a two-dimensional sheet via intermolecular hydrogen bonds. This process results in a layered structure where the (R)-2-methylpiperazinediium ions reside between the hydrogen tartrate layers, demonstrating the stable equatorial conformation in one isomer and an unstable axial position in another, facilitating a larger number of intermolecular hydrogen bonds (Katagiri, Morimoto, & Sakai, 2010).
Molecular Structure Analysis
The molecular structure of this compound reveals a diastereomeric arrangement with tartaric acid, forming 1:2 salts characterized by distinct hydrogen tartrate chains. These chains are interlinked through extensive hydrogen bonding, involving hydroxy groups and water molecules, into a layered structural configuration. Such an arrangement underscores the significance of stereochemistry in determining molecular stability and interaction patterns within the crystal lattice (Katagiri, Morimoto, & Sakai, 2010).
科学的研究の応用
Crystal Structures and Hydrogen Bonding
The crystal structures of diastereomeric salts of (R)- and (S)-2-methylpiperazine with (2S,3S)-tartaric acid have been studied. These salts form well-defined hydrogen tartrate chains linked into two-dimensional sheets via hydrogen bonds, resulting in layer structures with varying stabilities and intermolecular hydrogen bonds (Katagiri, Morimoto, & Sakai, 2010).
Synthons Cooperation and Crystal Structures
Multi-component hydrogen-bonding salts formed from 1-methylpiperazine with aromatic carboxylic acids demonstrate the role of classical hydrogen bonds and weak interactions in enhancing crystal structures. These compounds exhibit diverse 3D net supramolecular architectures, highlighting the significance of hydrogen-bond interactions in directing crystal formation (Yang et al., 2015).
Catalysis in Organic Synthesis
An N-methylpiperazine-functionalized polyacrylonitrile fiber has been developed to catalyze the Gewald reaction, a method used in organic synthesis. This catalyst demonstrates high yields, excellent recyclability, and reusability, highlighting its potential in synthesizing complex organic compounds (Ma et al., 2012).
In Vitro Metabolism Studies
Studies on the metabolism of related compounds, like 4-methylpiperazine-1-carbodithioc acid ester hydrochloride, in rat bile have been conducted using high-performance liquid chromatography and mass spectrometry. These studies are crucial for understanding the metabolic pathways and potential therapeutic applications of related compounds (Jiang et al., 2007).
Alkylation in Amino Acid Synthesis
The alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives provides a convenient approach to synthesize both (S)- and (R)-alanine, demonstrating the compound's utility in amino acid synthesis and its potential in pharmaceutical applications (Orena, Porzi, & Sandri, 1992).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.C4H6O6/c1-5-4-6-2-3-7-5;5-1(3(7)8)2(6)4(9)10/h5-7H,2-4H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t5-;1-,2-/m00/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFWDZALERPTKN-VEKTXOQJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCN1.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

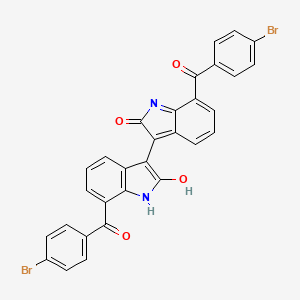
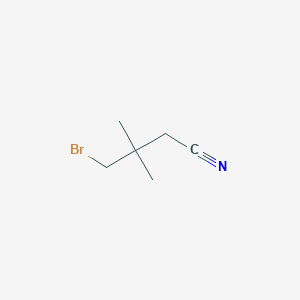
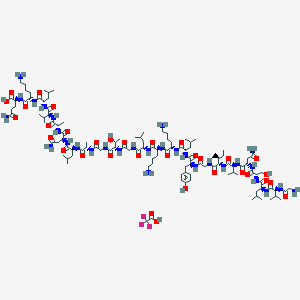

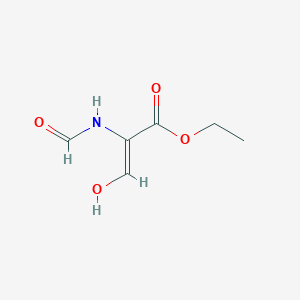

![2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1147432.png)

